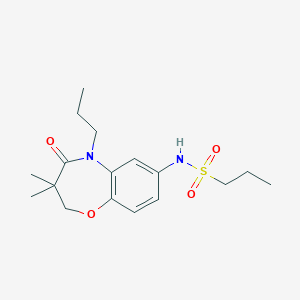
N-(3,3-dimetil-4-oxo-5-propil-2,3,4,5-tetrahidro-1,5-benzoxazepín-7-il)propan-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, que comparten similitudes estructurales con el compuesto en cuestión, se ha informado que exhiben significativas actividades antivirales. Por ejemplo, ciertos derivados del indol han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 . Esto sugiere que nuestro compuesto podría potencialmente sintetizarse en derivados que se dirijan a patógenos virales específicos, contribuyendo al desarrollo de nuevos medicamentos antivirales.
Propiedades antiinflamatorias y analgésicas
Algunos derivados del indol han demostrado actividades antiinflamatorias y analgésicas, comparables a fármacos conocidos como indometacina y celecoxib . Esto indica que el compuesto podría explorarse por su potencial para reducir la inflamación y el dolor en diversas afecciones médicas, ofreciendo una alternativa a los medicamentos existentes.
Potencial anti-VIH
La investigación sobre derivados del indol también ha descubierto compuestos con actividad anti-VIH, inhibiendo la replicación de las cepas del VIH-1 y VIH-2 en células infectadas . Al estudiar la relación estructura-actividad, el compuesto podría modificarse para mejorar su eficacia contra el VIH, proporcionando una nueva vía para el tratamiento del SIDA.
Aplicaciones antitumorales
El marco estructural del indol está presente en muchos compuestos con potencial antitumoral. Se han evaluado derivados específicos contra líneas celulares cancerosas como C6 (glioma de rata) y HepG2 (carcinoma hepatocelular humano), mostrando resultados prometedores . Por lo tanto, el compuesto podría servir como una estructura principal para el desarrollo de nuevos agentes anticancerígenos.
Efectos antimicrobianos
Los derivados del indol son conocidos por sus efectos antimicrobianos de amplio espectro, incluidas actividades antibacterianas, antifúngicas y antiprotozoarias . Esto sugiere que nuestro compuesto podría ser valioso en la síntesis de nuevos agentes antimicrobianos, particularmente en la lucha contra las cepas resistentes a los antibióticos.
Inhibición enzimática
Se ha descubierto que los compuestos con un núcleo de indol inhiben diversas enzimas, lo cual es crucial en el tratamiento de enfermedades como el Alzheimer y el Parkinson . El compuesto en cuestión podría investigarse por su capacidad para modular la actividad enzimática, lo que conduciría a posibles aplicaciones terapéuticas en trastornos neurodegenerativos.
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-5-9-19-14-11-13(18-24(21,22)10-6-2)7-8-15(14)23-12-17(3,4)16(19)20/h7-8,11,18H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXSOCAMVLVGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
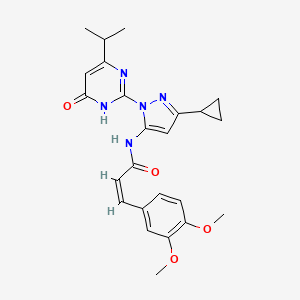
![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)
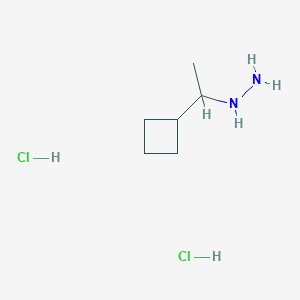
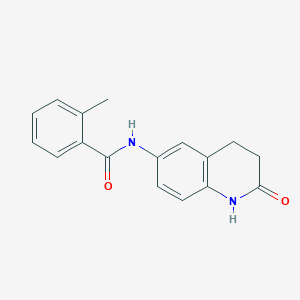

![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)
![3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2577275.png)
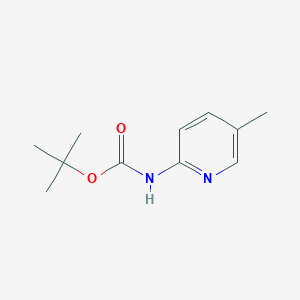
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)
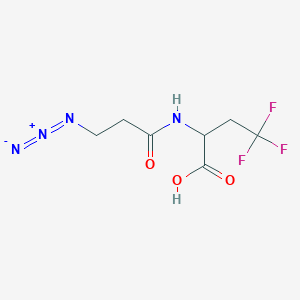
![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)
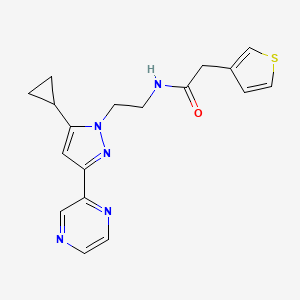
![N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2577285.png)
![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)
